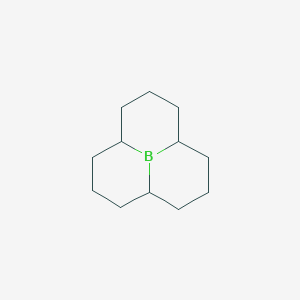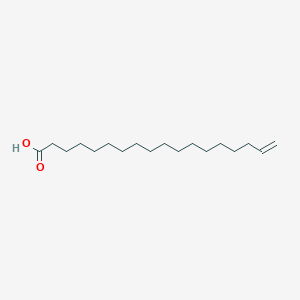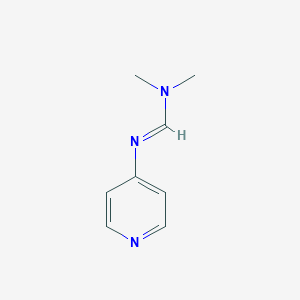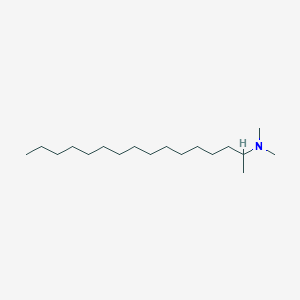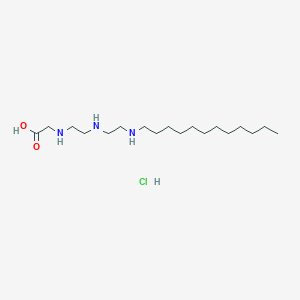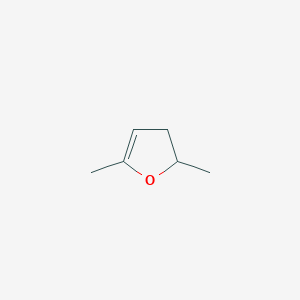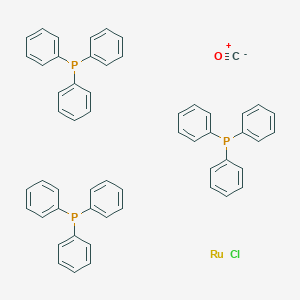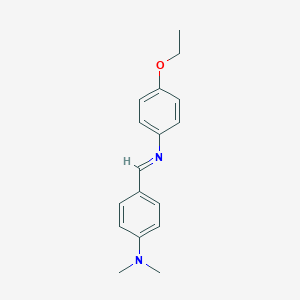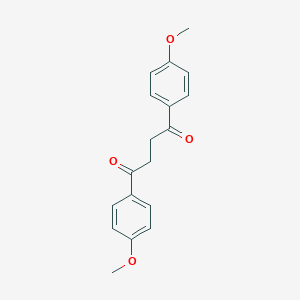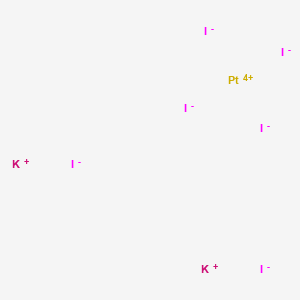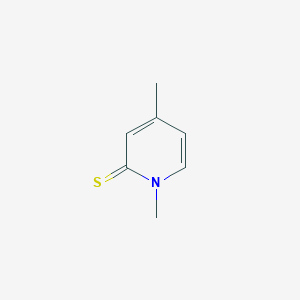![molecular formula C30H26N2O2 B098907 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- CAS No. 15830-97-4](/img/structure/B98907.png)
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-, also known as mitoxantrone, is a synthetic anthracenedione derivative that has been widely used in the treatment of various types of cancers. Mitoxantrone is a potent cytotoxic agent that works by inhibiting DNA topoisomerases, which are enzymes that are essential for DNA replication and cell division.
科学的研究の応用
Mitoxantrone has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including breast cancer, leukemia, lymphoma, and prostate cancer. Mitoxantrone works by inhibiting the activity of DNA topoisomerases, which results in DNA damage and cell death. In addition to its anticancer properties, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- has also been studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases such as multiple sclerosis.
作用機序
Mitoxantrone works by inhibiting the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and cell division. Specifically, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- binds to the DNA-topoisomerase complex and stabilizes it in a way that prevents the enzyme from completing its function. This leads to the accumulation of DNA damage, which triggers cell death.
生化学的および生理学的効果
Mitoxantrone has a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, as well as to suppress the activity of the immune system. Mitoxantrone has also been shown to have cardiotoxic effects, which limit its use in some patients.
実験室実験の利点と制限
Mitoxantrone has several advantages for lab experiments. It is a potent cytotoxic agent that is effective against a wide range of cancer cell lines. It is also relatively easy to synthesize and has a well-established mechanism of action. However, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, its cardiotoxic effects limit its use in some experiments.
将来の方向性
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. One area of interest is the development of novel delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict patient response to 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. Finally, there is a need for further research on the immunosuppressive properties of 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- and its potential use in the treatment of autoimmune diseases.
合成法
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- involves several steps, starting from the reaction of 1,4-diaminoanthraquinone with 2-bromoethylamine hydrobromide to form 1,4-bis(2-aminoethylamino)anthraquinone. This intermediate is then reacted with 2-phenylethylamine in the presence of acetic acid to yield 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. The final product is obtained by recrystallization from a suitable solvent.
特性
CAS番号 |
15830-97-4 |
|---|---|
製品名 |
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- |
分子式 |
C30H26N2O2 |
分子量 |
446.5 g/mol |
IUPAC名 |
1,4-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2 |
InChIキー |
AOJCELGWFFJVFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
正規SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
その他のCAS番号 |
15830-97-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




